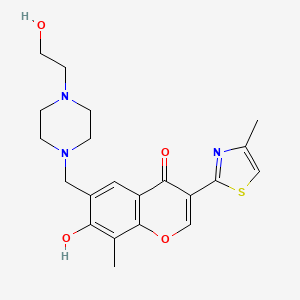

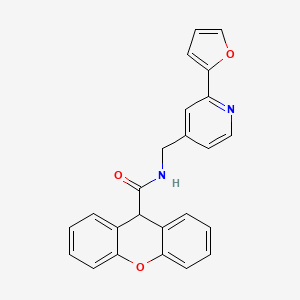

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide” is a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a naphthamide group, which is derived from naphthalene with an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, methoxyphenyl group, and naphthamide group would each contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The tetrazole ring is known to participate in various chemical reactions. The methoxy group in the methoxyphenyl part could potentially undergo demethylation, and the amide group in the naphthamide part could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Properties

Research on compounds structurally related to "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide" demonstrates significant anti-inflammatory and analgesic properties. One study focused on methoxytetrahydropyrans, a series of compounds known for their potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. This class of compounds, exemplified by their ability to inhibit leukotriene synthesis, shows potential for treating inflammatory conditions where leukotrienes play a critical role (Crawley et al., 1992).

Anticancer Activities

Compounds with a naphthamide structure have been evaluated for their anticancer activities. For example, novel derivatives incorporating 1,3,4-oxadiazole and pyrazole showed promising results in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This suggests potential therapeutic applications in cancer treatment (Faheem, 2018).

Antimicrobial Effects

Synthetic efforts have led to the creation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds, which were evaluated for their in vitro anticancer efficacy. Notably, certain compounds demonstrated significant activity against breast cancer cell lines, showcasing the therapeutic potential of naphthamide derivatives in oncology (Salahuddin et al., 2014).

Selective Binding and Activity at Sigma(1) Receptor

Methyl substitution on the piperidine ring of certain naphthamide derivatives has been explored as a means to achieve selective binding and activity at the sigma(1) receptor, an important target in neurological research and therapy. This approach has led to compounds with potent sigma(1) ligand activity and potential for use in positron emission tomography (PET) experiments, as well as applications in tumor research and therapy (Berardi et al., 2005).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of naphthamide have been used as intermediates in catalytic processes aimed at synthesizing environmentally friendly compounds. For instance, studies on the methylation of 2-naphthol using dimethyl carbonate have demonstrated the effectiveness of naphthamide derivatives in facilitating selective and potent catalytic reactions, with implications for the production of important pharmaceutical intermediates (Yadav & Salunke, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-18-10-8-17(9-11-18)25-19(22-23-24-25)13-21-20(26)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJSLBWXKONOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2708173.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)